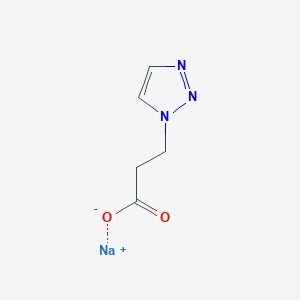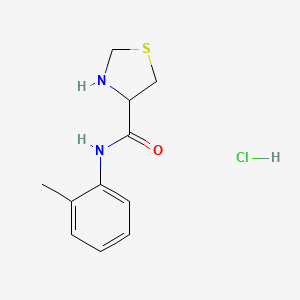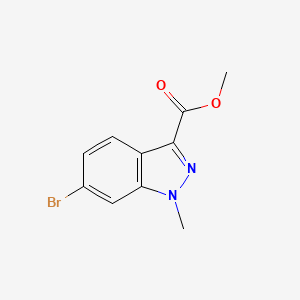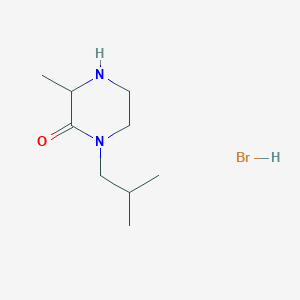
3-(1H-1,2,3-triazol-1-yl)propanoate de sodium
Vue d'ensemble
Description
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate, commonly referred to as sodium triazolylpropanoate (STP), is a compound used in scientific research as a reagent, catalyst, and as a building block for synthesizing other compounds. It is a colorless, crystalline solid with a molecular weight of 181.2 g/mol and a melting point of 173-175°C. STP is soluble in water and is stable under normal laboratory conditions.
Applications De Recherche Scientifique
Applications anti-inflammatoires
Les dérivés du 3-(1H-1,2,3-triazol-1-yl)propanoate de sodium ont été identifiés comme ayant un potentiel significatif dans le traitement de diverses affections inflammatoires. Ils font partie d'une classe plus large de composés connus pour leurs propriétés anti-inflammatoires .
Activité antimicrobienne
Ces composés présentent également un large éventail d'activités antimicrobiennes. Ils ont été utilisés comme agents antibactériens, antifongiques et antituberculeux. Leur structure permet une grande polyvalence dans la lutte contre différents types d'infections microbiennes .
Recherche sur le cancer
En recherche sur le cancer, certains dérivés du 1,2,3-triazole ont montré des effets antiprolifératifs puissants contre diverses lignées de cellules cancéreuses. Cela suggère que le this compound pourrait être un composé précieux dans le développement de nouvelles thérapies anticancéreuses .
Découverte de médicaments
Les propriétés uniques des 1,2,3-triazoles en font des composés précieux dans la découverte de médicaments. Ils peuvent être utilisés pour créer des composés ayant des effets spécifiques souhaités, tels qu'une puissance accrue ou des effets secondaires réduits .
Science des matériaux
Ces composés ont des applications en science des matériaux en raison de leur capacité à former des structures stables qui peuvent être utilisées dans le développement de nouveaux matériaux ayant des propriétés spécifiques .
Bioconjugaison et biologie chimique
Le this compound peut être utilisé en bioconjugaison pour attacher des biomolécules les unes aux autres ou à des supports solides. Ceci est utile en biologie chimique pour étudier les systèmes biologiques .
Applications agricoles
En agriculture, les sels de triazolium dérivés des triazoles ont montré un potentiel prometteur comme additifs capables d'améliorer les propriétés antibactériennes des matériaux nano et à base de fibres .
Propriétés antioxydantes
Des études récentes ont également mis en évidence l'activité antioxydante des composés triazoliques. Cette propriété est bénéfique pour protéger les cellules du stress oxydatif et pourrait avoir des implications dans divers domaines liés à la santé .
Mécanisme D'action
Target of Action
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate primarily targets the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide. Inhibition of this enzyme can lead to a decrease in the production of stomach acid, making it a potential target for the treatment of conditions like ulcers and glaucoma .
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in the compound contributes to its overall activity . This interaction results in the inhibition of the enzyme, thereby disrupting its normal function .
Result of Action
The primary result of the action of Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is the inhibition of the Carbonic Anhydrase-II enzyme . This inhibition can lead to a decrease in the production of stomach acid and intraocular fluid, potentially providing therapeutic benefits in conditions like ulcers and glaucoma .
Analyse Biochimique
Biochemical Properties
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 1,2,3-triazoles are known to exhibit high chemical stability and strong dipole moments, which facilitate their interactions with biomolecules . Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate can form hydrogen bonds and mimic amide bonds, making it a versatile compound in biochemical studies .
Cellular Effects
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with cellular proteins can lead to changes in cell function and behavior . For example, it may modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with them. This interaction can lead to changes in gene expression and protein function . The strong dipole moment and hydrogen bonding ability of the compound play a crucial role in its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate can change over time. The compound is known for its high stability, which means it does not degrade easily under acidic or basic conditions . Long-term studies have shown that the compound can maintain its activity and continue to influence cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular processes and potential toxicity .
Metabolic Pathways
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s ability to mimic amide bonds allows it to participate in biochemical reactions that are crucial for cellular metabolism .
Transport and Distribution
Within cells and tissues, sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s strong dipole moment and hydrogen bonding ability facilitate its transport across cellular membranes .
Subcellular Localization
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and cellular processes .
Propriétés
IUPAC Name |
sodium;3-(triazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c9-5(10)1-3-8-4-2-6-7-8;/h2,4H,1,3H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDDHLAYOKFQAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181458-20-7 | |
| Record name | sodium 3-(1H-1,2,3-triazol-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)





![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)


![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)


